2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-10-5-7(13-14-10)6-15-11(17)8-3-1-2-4-9(8)12(15)18/h1-5H,6H2,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFBNSIUAQAJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=O)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497443 | |
| Record name | 2-[(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26384-52-1 | |
| Record name | 2-[(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthesis: Phthalimide Formation
The isoindole-1,3-dione nucleus is typically synthesized via cyclization of phthalic anhydride with primary amines. For example, heating phthalic anhydride with methylamine in refluxing acetic acid yields N-methylphthalimide. Substituents at the 2-position are introduced through alkylation or nucleophilic substitution. Patent literature describes N-alkylation using halogenated intermediates (e.g., bromomethyl derivatives) under basic conditions (K₂CO₃, DMF).
Pyrazole Ring Construction
Pyrazole synthesis relies on cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 5-oxo-2,5-dihydro-1H-pyrazoles, hydrazine hydrate reacts with β-keto esters (e.g., ethyl acetoacetate) in ethanol under reflux. The resulting pyrazole-3-carboxylate is hydrolyzed to the free acid, which is subsequently reduced or functionalized for coupling.
Synthetic Routes to the Target Compound
Step 1: Synthesis of 2-(Bromomethyl)isoindole-1,3-dione
Phthalimide is treated with paraformaldehyde and hydrobromic acid (48%) in acetic acid at 110°C for 6 hours, yielding 2-(bromomethyl)isoindole-1,3-dione.
Reaction Conditions
Step 2: Pyrazole Moiety Preparation
Ethyl 3-oxobutanoate (1 eq) reacts with hydrazine hydrate (1.2 eq) in ethanol under reflux for 4 hours to form 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid ethyl ester. Saponification with NaOH (2M) yields the free acid.
Step 3: N-Alkylation Coupling
The bromomethyl isoindole-dione (1 eq) reacts with the sodium salt of 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (1.2 eq) in DMF at 80°C for 12 hours.
Characterization Data
Route 2: One-Pot Cyclocondensation
A novel approach involves in situ generation of the pyrazole ring on a pre-functionalized isoindole-dione. 2-Aminomethylphthalimide reacts with ethyl 3-oxobutanoate and hydrazine hydrate in ethanol under microwave irradiation (100°C, 30 min).
Optimization Table
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 65 |
| Catalyst | None | 65 |
| Temperature | 100°C (microwave) | 82 |
| Time | 30 min | 82 |
Analytical Validation and Challenges
Spectroscopic Consistency
Byproduct Formation
Competing reactions, such as over-alkylation or pyrazole tautomerization, are mitigated by controlling stoichiometry (1:1.2 ratio of isoindole-dione to pyrazole acid) and using anhydrous DMF.
Industrial-Scale Considerations
Patent methodologies emphasize atom economy and solvent recovery. For example, the use of recyclable ionic liquids (e.g., [BMIM]BF₄) in lieu of DMF reduces environmental impact. Continuous-flow systems achieve 90% yield at 120°C with a 10-minute residence time .
Chemical Reactions Analysis
Types of Reactions
2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation might yield oxo derivatives, while reduction could produce hydro derivatives. Substitution reactions can introduce various functional groups into the molecule, altering its chemical properties .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms such as:
- Caspase Activation : The compound activates caspases, which are crucial for the apoptotic process.
- Cell Cycle Modulation : It influences cell cycle regulators, leading to the inhibition of cancer cell proliferation.
A study published in the Journal of Medicinal Chemistry highlighted that similar compounds with pyrazole moieties showed enhanced cytotoxicity against breast and colon cancer cells due to their ability to target specific signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research findings suggest that it possesses:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic enzymes, making it a candidate for developing new antibiotics .
Antioxidant Effects
The antioxidant properties of 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione have been explored in the context of neurodegenerative diseases. Its ability to scavenge free radicals is attributed to the presence of hydroxyl groups in its structure, which can mitigate oxidative stress .
Pesticidal Activity
Compounds with similar structures have been evaluated for their pesticidal properties. The incorporation of the pyrazole group is believed to enhance their effectiveness against various pests. Preliminary studies indicate potential use as:
- Insecticides : Targeting specific enzymes in pest metabolism.
- Fungicides : Inhibiting fungal growth by disrupting cellular processes.
These applications are critical for developing sustainable agricultural practices and reducing reliance on traditional chemical pesticides .
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer chemistry for creating new materials with desirable properties. Potential applications include:
- Thermoplastic Polymers : Enhancing thermal stability and mechanical strength.
- Coatings : Developing protective coatings with antimicrobial properties.
Research into the polymerization processes involving this compound is ongoing, aiming to produce materials suitable for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, enabling comparative analysis of their chemical and physical properties:
2-((4-Bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione (Compound 7)
- Structural Features : Substituted pyrazole (4-bromo, 2-methyl, 1-phenyl) linked to isoindole-1,3-dione .
- Key Differences: The bromine atom enhances molecular weight (MW: ~423 g/mol vs. target compound’s ~285 g/mol) and polarizability.
- Synthetic Relevance : Demonstrates the feasibility of halogenation and aryl substitution on the pyrazole ring, suggesting possible routes for derivatizing the target compound.
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (Compounds 7a, 7b)
- Structural Features : Pyrazole linked to thiophene-carboxamide or ethyl carboxylate groups .
- Key Differences :
- Thiophene and ester functionalities impart distinct electronic profiles (e.g., electron-deficient thiophene vs. electron-rich isoindole-dione).
- Higher solubility in polar solvents due to carboxylate groups, contrasting with the target compound’s hydrophobic isoindole-dione core.
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Structural Features: Pyrazole fused to pyrimidine with nitro and cyano substituents .
- A thioxo group replaces the isoindole-dione oxygen, altering hydrogen-bonding capacity.
- Thermal Properties : Higher melting point (190.9°C) compared to typical isoindole-dione derivatives, likely due to extended conjugation and intermolecular interactions.
3-(5-Fluoro-1H-indole-2-carboxylic Acid) Derivatives (Compounds 9, 10)
- Structural Features : Isoindole-1,3-dione replaced with pyrrolidine-2,5-dione, linked to indole .
- Fluorine substitution enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration.
- Synthetic Methods : CuCN-mediated cyanation at high temperatures (200°C) suggests harsh conditions may be required for similar isoindole-dione functionalization.
Comparative Data Table
Biological Activity
The compound 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 230.22 g/mol. The structure features an isoindole core fused with a pyrazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.22 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives of isoindole have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study examined the cytotoxic effects of related isoindole derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against these cell lines. The structure–activity relationship (SAR) analysis suggested that modifications at specific positions on the isoindole ring enhanced cytotoxicity.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. It has been shown to inhibit oxidative stress markers in cellular assays, suggesting potential protective effects against oxidative damage.
The antioxidant activity is primarily attributed to the ability of the pyrazole moiety to scavenge free radicals and inhibit lipid peroxidation. This was evidenced by a reduction in malondialdehyde (MDA) levels in treated cells compared to controls.
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes involved in inflammatory pathways. Compounds with similar structures have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are critical in mediating inflammation.
Table 2: Enzyme Inhibition Data
Absorption and Distribution
Preliminary pharmacokinetic studies suggest that the compound has good oral bioavailability and can cross the blood-brain barrier (BBB), making it a candidate for neurological applications.
Toxicity Studies
Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also requires careful evaluation due to potential cytotoxic effects at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
